(R)-N-(4-Nitrophenyl) tert-butanesulfinamide
Overview
Description
(R)-N-(4-Nitrophenyl) tert-butanesulfinamide is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis :
- (R)-N-(4-Nitrophenyl) tert-butanesulfinamide is used as a chiral auxiliary in asymmetric synthesis. Enantiopure N-tert-butanesulfinamides, a class of amines bearing a sulfinyl group attached to nitrogen, are important in this field. These compounds exhibit pyramidal bonding, with the non-bonded electron pair located at the sulfur atom acting as a fourth ligand. They are configurationally stable enough to be separated into R- and S-enantiomers and can be synthesized with good yields and excellent enantiomeric excess via hydrolysis reactions under basic conditions (Bui Thuy Trang et al., 2017).
Intermediates for Amine Synthesis :
- N-tert-Butanesulfinyl imines, prepared from enantiomerically pure tert-butanesulfinamide, serve as versatile intermediates for the asymmetric synthesis of amines. This methodology efficiently synthesizes a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (J. Ellman et al., 2002).
Catalysis Applications :
- Chiral N-tert-butylsulfinyl vinyl aziridine ligands, derived from (R)-tert-butanesulfinamide, have been used in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, providing high yields and excellent enantioselectivities (Qian Chen et al., 2013).
Synthesis of N-Heterocycles :
- Tert-butanesulfinamide has been utilized in the synthesis of N-heterocycles via sulfinimines. This approach offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutically relevant compounds (R. Philip et al., 2020).
Development of Pharmaceuticals :
- Its derivatives, such as N-tert-butanesulfinylimines, are crucial in the synthesis of pharmaceutical agents. This includes the synthesis of the taxol side chain, achieved through highly diastereoselective enolate addition (Yin Wang et al., 2006).
properties
IUPAC Name |
(R)-2-methyl-N-(4-nitrophenyl)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWXCHYXPRACSZ-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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